High Etch Selectivity of Si₃N₄ over SiO₂ vs. Alternative Acid Etchants
Phosphoric acid demonstrates exceptional selectivity for etching silicon nitride (Si₃N₄) relative to silicon dioxide (SiO₂), a critical requirement in semiconductor fabrication for which alternative acids are unsuitable. First-principles calculations and experimental work confirm that the selective etch mechanism is thermodynamically controlled by the formation of H₄P₂O₇, which is far more exergonic for Si₃N₄ removal than for SiO₂ removal [1]. This quantitative selectivity is maintained in hot 85 wt% H₃PO₄ baths, with etch rates typically on the order of ~50 Å/min for Si₃N₄ versus <1 Å/min for thermal SiO₂ at 160 °C, yielding a selectivity ratio of >50:1 [2].
| Evidence Dimension | Etch Selectivity (Si₃N₄:SiO₂) |
|---|---|
| Target Compound Data | Selectivity Ratio > 50:1 |
| Comparator Or Baseline | Alternative acids (e.g., HF-based) have poor or inverse selectivity; HF etches SiO₂ rapidly. |
| Quantified Difference | >50:1 |
| Conditions | 85 wt% H₃PO₄ at 160 °C |
Why This Matters
This high selectivity is essential for creating precise nanostructures in 3D NAND and other advanced semiconductor devices, enabling the use of Si₃N₄ as a sacrificial mask without damaging underlying SiO₂ layers.
- [1] Choi, J., et al. (2021). Unraveling the selective etching mechanism of silicon nitride over silicon dioxide by phosphoric acid: First-principles study. Applied Surface Science, 565, 150509. View Source
- [2] van der Heijden, M. A. J., et al. (2022). Phosphoric acid wet etching of silicon oxide/silicon nitride stacked nanolayers in limited space. Microelectronic Engineering, 263, 111867. View Source
